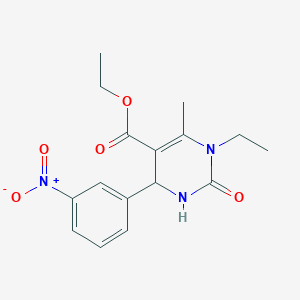

Ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction or its modified variants. DHPMs are pharmacologically significant due to their anticancer, antiviral, and anti-inflammatory properties . This compound features a 3-nitrophenyl substituent at position 4, an ethyl group at position 1, and a methyl group at position 4. Its structural uniqueness lies in the electron-withdrawing nitro group at the meta position of the phenyl ring, which may influence electronic interactions in biological systems .

Properties

IUPAC Name |

ethyl 3-ethyl-4-methyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-4-18-10(3)13(15(20)24-5-2)14(17-16(18)21)11-7-6-8-12(9-11)19(22)23/h6-9,14H,4-5H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJARFAFMBBYFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 1666111-39-2) is a compound that belongs to the class of dihydropyrimidines, which are known for their diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H19N3O5

- Molecular Weight : 333.34 g/mol

- Structure : The compound features a tetrahydropyrimidine ring system with a nitrophenyl substituent, which is crucial for its biological activity.

Antimicrobial Activity

Ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-tetrahydropyrimidine derivatives have shown significant antimicrobial properties. A study evaluated the minimum inhibitory concentrations (MICs) against various fungal strains:

| Compound | Fungal Strain | MIC80 (µg/mL) | MIC50 (µg/mL) |

|---|---|---|---|

| 1 | Candida albicans | ≤250 | ≤250 |

| 2 | Cryptococcus neoformans | ≤250 | ≤250 |

The results indicated that the compound exhibited potent antifungal activity against both C. albicans and C. neoformans, with lower MIC values suggesting higher efficacy against C. neoformans .

Antitumor Activity

Research has indicated that derivatives of dihydropyrimidines possess antitumor properties. In vitro studies demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study highlighted the ability of similar compounds to induce apoptosis in cancer cell lines by activating caspase pathways .

The biological activity of ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-tetrahydropyrimidine is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication in pathogens and cancer cells.

- Interference with Cell Signaling Pathways : It may modulate signaling pathways that regulate cell growth and apoptosis.

- Formation of Reactive Oxygen Species (ROS) : Some studies suggest that it induces oxidative stress in target cells, leading to cell death.

Study on Antifungal Efficacy

A comprehensive study assessed the antifungal efficacy of various dihydropyrimidine derivatives, including ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-tetrahydropyrimidine. The findings revealed that this compound exhibited significant antifungal activity at concentrations as low as 250 µg/mL against C. neoformans, making it a promising candidate for further development in antifungal therapies .

Investigation into Antitumor Properties

Another significant investigation focused on the antitumor potential of this compound. In vitro assays demonstrated that it effectively inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The study reported IC50 values indicating effective concentration levels required for significant inhibition .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines, including ethyl 1-ethyl-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The presence of the nitrophenyl group is believed to enhance their efficacy by facilitating interactions with microbial cell membranes .

Anti-inflammatory Properties

In vitro studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in cell cultures. This makes it a candidate for further research into treatments for inflammatory diseases such as arthritis and other chronic conditions .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins. The specific interactions at the molecular level are still under investigation, but initial results are promising .

Biginelli Reaction

This compound can be synthesized using the Biginelli reaction, a well-known multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea. This reaction is notable for its efficiency in producing dihydropyrimidinone derivatives in a single step under mild conditions .

As a Building Block

This compound serves as a valuable building block in organic synthesis for creating more complex molecules. Its functional groups allow for further modifications through various chemical reactions such as alkylation, acylation, or cyclization. This versatility makes it an important intermediate in the synthesis of pharmaceuticals and agrochemicals .

Polymer Chemistry

In material science, derivatives of this compound are being explored for their potential use in polymer chemistry. The compound's ability to participate in polymerization reactions could lead to the development of new materials with tailored properties for applications in coatings, adhesives, and other industrial products .

Nanotechnology Applications

Emerging research suggests that incorporating this compound into nanostructured materials could enhance their properties. For instance, its use in creating nanocarriers for drug delivery systems is being investigated due to its biocompatibility and ability to encapsulate therapeutic agents effectively .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

Substituent Effects: The 3-nitrophenyl group in the target compound may confer distinct electronic properties compared to para-substituted analogs (e.g., 4-nitrophenyl in ). Meta substitution reduces steric hindrance but may alter binding affinity to hydrophobic enzyme pockets .

Synthetic Efficiency: Fe₃O₄ nanoparticle catalysis (94% yield, ) outperforms traditional acid catalysts (e.g., HCl/CuCl₂·2H₂O in , 17.8% yield for a nitro-substituted analog). The target compound’s synthesis likely requires optimization due to steric challenges from the N1-ethyl group.

Biological Activity :

- Chloromethyl-substituted analogs (e.g., ) show potent anticancer activity (IC₅₀ = 12.3 μM against MCF-7), suggesting that electron-withdrawing groups enhance cytotoxicity.

- Thiophene- and triazole-modified DHPMs (e.g., ) exhibit superior activity (IC₅₀ < 10 μM) due to additional heterocyclic interactions.

Crystallographic and Conformational Analysis

- Dihedral Angles : In analogous DHPMs, the dihedral angle between the phenyl ring and the pyrimidine core ranges from 75.25° to 87.7° , influenced by substituent bulk and electronic effects . The 3-nitrophenyl group in the target compound may induce slight torsional strain compared to para-substituted derivatives.

- Hydrogen Bonding : DHPMs typically form intermolecular N–H···O bonds, stabilizing crystal packing. The nitro group may participate in C–H···O interactions, enhancing lattice stability .

Pharmacological Potential and Limitations

- Drug-Likeness : The nitro group improves target binding but may increase toxicity risks. Chloromethyl and thiophene derivatives offer better selectivity profiles .

- Lead Optimization: Structural modifications, such as replacing the nitro group with bioisosteres (e.g., cyano or trifluoromethyl), could mitigate toxicity while retaining activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this tetrahydropyrimidine derivative, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via Biginelli-like multicomponent reactions using ethyl acetoacetate, urea/thiourea, and substituted aldehydes. Optimization involves refluxing in acetic acid/acetic anhydride with catalytic sodium acetate (8–10 hours at 110–120°C) . Adjusting molar ratios of reactants (e.g., 1:1:1 for aldehyde, β-ketoester, and urea) and solvent polarity can improve yields. Recrystallization from ethyl acetate/ethanol (3:2) is effective for purification .

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

- Use a combination of melting point analysis , FT-IR (to confirm carbonyl and nitro group stretches), and ¹H/¹³C NMR (to verify substituent positions and ring puckering). Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute structural confirmation, with R-factors < 0.05 indicating high precision .

Q. What safety precautions are critical when handling this nitro-substituted tetrahydropyrimidine?

- Avoid ignition sources (P210) due to potential thermal instability. Use PPE (gloves, goggles) and work in a fume hood. The nitro group may pose mutagenic risks, so adhere to protocols for hazardous waste disposal (P201/P202) .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence the compound’s electronic properties and reactivity?

- The electron-withdrawing nitro group stabilizes the tetrahydropyrimidine ring via resonance, altering reaction kinetics in further functionalization (e.g., nucleophilic substitution). Computational studies (DFT) suggest increased electrophilicity at C4 and C5 positions, making these sites reactive in cross-coupling reactions .

Q. What crystallographic data are available for this compound, and how does its conformation affect intermolecular interactions?

- SC-XRD reveals a flattened boat conformation in the tetrahydropyrimidine ring (C5 deviation: ~0.224 Å from the plane). The nitro group participates in bifurcated C–H···O hydrogen bonds, forming chains along the crystallographic c-axis. Dihedral angles between aromatic rings (e.g., 80.94° in related analogs) highlight steric effects .

Q. How can researchers resolve contradictions in bioactivity data across structurally similar analogs?

- Pharmacological inconsistencies (e.g., antimicrobial vs. inactive results) may arise from substituent positioning. For example, replacing 3-nitrophenyl with 4-hydroxyphenyl reduces antibacterial efficacy. Use structure-activity relationship (SAR) studies with standardized assays (e.g., MIC for bacteria, IC₅₀ for cytotoxicity) to isolate substituent effects .

Q. What methodologies are recommended for studying the compound’s potential as a kinase inhibitor?

- Employ molecular docking (PDB: kinase domains) to predict binding affinities. Validate with enzymatic assays (e.g., ADP-Glo™ kinase assay) and compare inhibition profiles against reference drugs. The nitro group’s orientation may sterically hinder ATP-binding pockets in kinases like EGFR .

Methodological Notes

- Spectral Data Interpretation : NMR signals for the ethyl group typically appear as quartets (δ ~4.1 ppm for CH₂) and triplets (δ ~1.2 ppm for CH₃). The 3-nitrophenyl group shows characteristic aromatic protons as doublets (δ ~7.5–8.2 ppm) .

- Crystallization Tips : Slow evaporation of ethyl acetate/ethanol (3:2) at 294 K produces diffraction-quality crystals. Disorder in the ethyl group requires constrained refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.